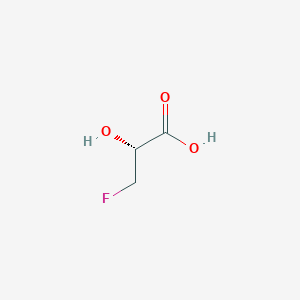

Propanoic acid, 3-fluoro-2-hydroxy-, (R)-

Beschreibung

Foundational Significance of Fluorinated Organic Compounds in Specialized Areas of Chemistry and Biology

The introduction of fluorine into organic molecules imparts profound changes to their physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional stability to fluorinated compounds. biosynth.com This stability often translates to increased resistance to metabolic degradation, a highly desirable trait in medicinal chemistry. google.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. google.com

In materials science, the unique properties of fluorinated compounds are harnessed in the creation of polymers with low coefficients of friction, specialty lubricants, and fire-fighting foams. nih.gov The high electronegativity of fluorine can also alter the electronic environment of a molecule, influencing its reactivity and binding affinity for biological targets. google.com This strategic incorporation of fluorine can lead to a significant enhancement of a drug's potency and bioavailability. google.com

The field of organofluorine chemistry began to develop in the 19th century and saw dramatic expansion during World War II. biosynth.comgoogle.com Today, it provides a diverse array of essential materials and continues to be a vibrant area of research. biosynth.comgoogle.com

Advanced Perspectives on Chiral α-Hydroxy Acid Scaffolds

Chiral α-hydroxy acids are a critical class of compounds, widely recognized as versatile building blocks in organic synthesis. Their importance is underscored by their prevalence in natural products and their utility in the synthesis of pharmaceuticals and other biologically active molecules. The presence of both a hydroxyl and a carboxylic acid group at a stereogenic center provides multiple points for chemical modification and allows for the construction of complex molecular architectures with a high degree of stereochemical control.

The development of asymmetric synthetic methods has been pivotal in accessing enantiomerically pure α-hydroxy acids. sigmaaldrich.com These methods include the use of chiral auxiliaries, catalytic enantioselective reductions of α-keto esters, and enzymatic resolutions. sigmaaldrich.com Chiral α-hydroxy acids and their derivatives are crucial intermediates in the synthesis of a wide range of compounds, including chiral drugs and liquid crystal materials. researchgate.net Their ability to mimic natural metabolites makes them valuable probes for studying enzyme mechanisms and metabolic pathways.

The stereochemistry of α-hydroxy acids is paramount, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. nih.gov For instance, one enantiomer of a drug may be therapeutically effective, while the other may be inactive or even toxic. uni.lu This underscores the importance of stereoselective synthesis in modern drug discovery. nih.gov

Evolution of Research Interest in (R)-3-Fluoro-2-hydroxypropanoic Acid

The research interest in (R)-3-fluoro-2-hydroxypropanoic acid has evolved at the intersection of organofluorine chemistry and chiral synthesis. While early research in organofluorine chemistry focused on the synthesis and properties of a broad range of fluorinated molecules, the development of stereoselective synthetic methods has enabled a more targeted investigation of specific chiral fluorinated compounds. researchgate.net

The emergence of organocatalysis and biocatalysis has provided powerful new tools for the enantioselective synthesis of fluorinated molecules, including those with chiral centers. A significant recent development is the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid using engineered E. coli. This method offers a more environmentally benign alternative to traditional chemical synthesis and opens up new possibilities for the production of fluorinated building blocks.

(R)-3-Fluoro-2-hydroxypropanoic acid is recognized as a valuable chiral building block for the synthesis of more complex and biologically active molecules. Its incorporation into larger structures can modulate their conformational preferences and improve their pharmacokinetic properties. The ability to synthesize this compound with high enantiopurity is crucial for its application in drug discovery and development, where precise control over stereochemistry is essential. nih.gov The ongoing development of novel synthetic methodologies continues to expand the accessibility and utility of this and other chiral fluorinated compounds in various fields of chemical research.

Data Tables

Physicochemical Properties of (R)-3-Fluoro-2-hydroxypropanoic acid

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅FO₃ | biosynth.com |

| Molecular Weight | 108.07 g/mol | biosynth.comnih.gov |

| CAS Number | 3130-92-5 | biosynth.com |

| Boiling Point | 297.70 °C | biosynth.com |

| Flash Point | 133.80 °C | biosynth.com |

| XLogP3-AA | -0.5 | nih.gov |

Computed Spectroscopic Data for 3-Fluoro-2-hydroxypropanoic acid

| Adduct | m/z | Predicted CCS (Ų) | Source(s) |

| [M+H]⁺ | 109.02955 | 116.7 | |

| [M+Na]⁺ | 131.01149 | 124.1 | |

| [M-H]⁻ | 107.01499 | 113.3 | |

| [M+NH₄]⁺ | 126.05609 | 138.0 | |

| [M+K]⁺ | 146.98543 | 124.1 |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

3130-92-5 |

|---|---|

Molekularformel |

C3H5FO3 |

Molekulargewicht |

108.07 g/mol |

IUPAC-Name |

(2R)-3-fluoro-2-hydroxypropanoic acid |

InChI |

InChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 |

InChI-Schlüssel |

UYIAUFVPRSSBGY-REOHCLBHSA-N |

Isomerische SMILES |

C([C@@H](C(=O)O)O)F |

Kanonische SMILES |

C(C(C(=O)O)O)F |

Herkunft des Produkts |

United States |

Stereoselective Synthetic Methodologies for R 3 Fluoro 2 Hydroxypropanoic Acid

Asymmetric Synthesis Strategies

Asymmetric synthesis provides the most direct and efficient routes to enantiomerically pure compounds. These strategies can be broadly categorized into catalyst-mediated reactions, biocatalytic transformations, derivatization from the chiral pool, and enantioselective fluorination reactions.

Chiral catalysts, including metal complexes with chiral ligands and organocatalysts, are instrumental in asymmetric synthesis. One of the most powerful methods for creating vicinal diols, a core feature of the target molecule, is the Sharpless Asymmetric Dihydroxylation. wikipedia.orgmdpi.com This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to oxidize an alkene into a diol with high enantioselectivity. wikipedia.orgchem-station.comorganic-chemistry.orgnih.gov For the synthesis of (R)-3-fluoro-2-hydroxypropanoic acid, a suitable precursor such as (E)-3-fluoroacrylic acid or its ester could be subjected to dihydroxylation using the AD-mix-β, which contains the (DHQD)₂PHAL ligand, to yield the (R,R)-diol. Subsequent selective oxidation of the primary alcohol would furnish the desired (R)-configured α-hydroxy acid.

The general mechanism for Sharplessen Asymmetric Dihydroxylation is as follows:

Formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org

A [3+2]-cycloaddition of this complex with the alkene substrate. wikipedia.org

Hydrolysis of the resulting cyclic intermediate to release the diol. wikipedia.org

Reoxidation of the osmium catalyst to complete the catalytic cycle. organic-chemistry.org

Another approach involves the asymmetric reduction of a keto-precursor, 3-fluoro-2-oxopropanoic acid. This can be achieved through catalytic hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex bearing a chiral phosphine (B1218219) ligand. These catalysts create a chiral environment that directs the delivery of hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

Organocatalysis also presents a viable route. Chiral phosphoric acids, for instance, have been successfully used in a variety of asymmetric transformations. acs.orgmdpi.com They can act as chiral Brønsted acids to activate electrophiles and guide the stereochemical outcome of a reaction. For example, an asymmetric addition to the carbonyl group of a glyoxylate (B1226380) derivative could be catalyzed by a chiral phosphoric acid to establish the stereocenter. mdpi.com

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can produce enantiopure compounds with exceptional precision. nih.gov

The asymmetric reduction of 3-fluoro-2-oxopropanoic acid is a prime target for enzymatic methods. Lactate dehydrogenases (LDHs) are particularly well-suited for this transformation. nih.govresearchgate.net These enzymes catalyze the stereoselective reduction of α-keto acids to α-hydroxy acids. For instance, in the synthesis of the related compound, 3,3,3-trifluoro-2-hydroxypropanoic acid, chicken L-LDH from Gallus gallus was used for the synthesis of the (R)-enantiomer from 3,3,3-trifluoro-2-oxopropionic acid with an enantiomeric excess of over 99.5%. nih.govresearchgate.net A similar strategy could be applied to produce (R)-3-fluoro-2-hydroxypropanoic acid. The process often involves a cofactor regeneration system, such as using formate (B1220265) dehydrogenase, to recycle the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) required by the LDH. nih.govresearchgate.net

Directed evolution and rational design are powerful tools to create engineered enzymes with improved activity, stability, and altered substrate scope for non-natural substrates. nih.gov For the synthesis of fluorinated compounds, which are rare in nature, engineering enzymes is often necessary.

A study on the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid demonstrated the use of engineered E. coli co-expressing methylmalonyl CoA synthase (MatBrp) and methylmalonyl CoA reductase (MCR). nih.gov While this produces a different isomer, the principle of using engineered enzymes to handle fluorinated substrates is directly applicable. By engineering an appropriate reductase or dehydrogenase, it is possible to enhance its specificity and efficiency for the reduction of 3-fluoro-2-oxopropanoic acid to the (R)-enantiomer. The substrate scope of many natural enzymes may not initially accommodate fluorinated molecules, but protein engineering can overcome this limitation.

Using whole microbial cells as biocatalysts provides several advantages, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems. An engineered strain of Escherichia coli has been successfully used to produce 2-fluoro-3-hydroxypropionic acid. nih.gov This was achieved by co-expressing the genes for MatBrp, MCR, and a malonate transmembrane protein (MadLM) to facilitate substrate uptake. nih.gov The whole-cell biotransformation, using 2-fluoromalonate as a starting material, yielded the product at a concentration of 50.0 mg/L after 24 hours. nih.gov A similar whole-cell approach could be designed for (R)-3-fluoro-2-hydroxypropanoic acid by introducing a pathway that converts a simple carbon source into 3-fluoro-2-oxopropanoic acid, which is then stereoselectively reduced by an overexpressed (R)-specific dehydrogenase.

Table 1: Whole-Cell Biotransformation for Fluorinated Hydroxypropionic Acid

| Product | Microorganism | Expressed Enzymes | Substrate | Titer | Time (h) | Reference |

|---|---|---|---|---|---|---|

| 2-fluoro-3-hydroxypropionic acid | Engineered E. coli | MatBrp, MCR, MadLM | 2-Fluoromalonate | 50.0 mg/L | 24 | nih.gov |

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products such as amino acids, hydroxy acids, and carbohydrates. researchgate.netresearchgate.netyoutube.com These compounds can be converted into more complex chiral molecules through well-established chemical transformations.

For the synthesis of (R)-3-fluoro-2-hydroxypropanoic acid, several chiral pool precursors are suitable. (R)-Lactic acid, for example, possesses the correct stereochemistry at the C2 position. A potential synthetic route could involve the selective fluorination at the C3 position, although this can be challenging. A more viable approach might start from (R)-glyceraldehyde or a protected derivative. The three-carbon backbone is already in place, and the synthetic challenge lies in converting the C1 aldehyde and C3 primary alcohol into a carboxylic acid and a fluoromethyl group, respectively, while preserving the stereochemistry at C2.

Another strategy could utilize L-serine as the starting material. The amino group can be converted into a hydroxyl group via a diazotization reaction with retention or inversion of configuration, depending on the conditions. The hydroxymethyl group could then be transformed into a fluoromethyl group. For example, treatment with a fluorinating agent like diethylaminosulfur trifluoride (DAST) can replace a hydroxyl group with fluorine. nih.govmdpi.com

Table 2: Examples of Chiral Pool Precursors and Their Potential for Derivatization

| Chiral Precursor | Key Features | Potential Transformation Steps | Reference |

|---|---|---|---|

| (R)-Lactic Acid | Correct stereochemistry at C2. | Selective C3 fluorination. | researchgate.net |

| (R)-Glyceraldehyde | Correct stereochemistry at C2, 3-carbon backbone. | Oxidation of C1, fluorination of C3. | mdpi.com |

| L-Serine | 3-carbon backbone, functional groups for conversion. | Deamination to form hydroxyl group, fluorination of hydroxymethyl group. | researchgate.net |

| D-Tartaric Acid | Multiple stereocenters and functional groups. | Cleavage and functional group interconversion. | youtube.com |

Introducing fluorine enantioselectively is a modern and powerful strategy. This can be accomplished by using chiral fluorinating reagents or by performing a fluorination reaction on a prochiral substrate in the presence of a chiral catalyst.

One approach is the enantioselective fluorination of an enolate derived from an α-hydroxy ester. For example, a chiral palladium-enolate intermediate was used for the catalytic enantioselective monofluorination of an α-keto ester. nih.gov The resulting fluorinated product was then reduced to a β-fluoro-α-hydroxy ester. nih.gov A similar strategy could be envisioned where the enolate of a protected 2-hydroxypropanoate is fluorinated using a chiral electrophilic fluorinating agent, such as a derivative of N-fluorobenzenesulfonimide (NFSI) in combination with a chiral catalyst.

Alternatively, the fluorination of α-branched aldehydes using a chiral primary amine catalyst has been shown to proceed with high enantioselectivity. researchgate.net The resulting α-fluoroaldehyde can be oxidized to the corresponding carboxylic acid. While this method applies to α-substituted aldehydes, the principles of using chiral organocatalysts to control the stereochemistry of fluorination are broadly applicable. clockss.org

Enzymatic Synthesis and Biocatalysis for Enantiopure (R)-3-Fluoro-2-hydroxypropanoic Acid

Kinetic Resolution Techniques for Enantiomer Isolation

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of the less reactive enantiomer in high enantiomeric excess. nih.gov Enzymatic kinetic resolution, in particular, has emerged as a powerful tool due to the high stereoselectivity and mild reaction conditions offered by enzymes such as lipases. nih.gov

Lipases are commonly used for the kinetic resolution of racemic esters of α-hydroxy acids through enantioselective hydrolysis or transesterification. jocpr.com In a typical approach, a racemic mixture of an ester of 3-fluoro-2-hydroxypropanoic acid is subjected to hydrolysis catalyzed by a lipase (B570770). One enantiomer is preferentially hydrolyzed to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. For instance, lipases from Candida and Pseudomonas species have demonstrated high enantioselectivity in the resolution of various α-substituted carboxylic acid esters. almacgroup.com

The efficiency of lipase-catalyzed kinetic resolution is influenced by several factors, including the choice of enzyme, the nature of the ester group, the solvent, and the temperature. jocpr.com Optimization of these parameters is crucial for achieving high enantiomeric excess (ee) and good yields of the desired (R)-enantiomer.

Below is a table summarizing representative results for the kinetic resolution of analogous α-substituted propanoic acid esters, illustrating the potential of this method for obtaining the desired (R)-enantiomer of 3-fluoro-2-hydroxypropanoic acid.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of α-Substituted Propanoic Acid Esters

| Substrate | Enzyme | Reaction Type | Solvent | Enantiomeric Excess (ee) of Unreacted Ester (%) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-phenoxypropanoate | Aspergillus niger lipase | Transesterification | Diisopropyl ether | >95 | ~50 | jocpr.com |

| Ethyl 3-phenylbutanoate | Pseudomonas fluorescens | Hydrolysis | Aqueous buffer | 99 | 50 | almacgroup.com |

| Ethyl 3-amino-3-phenylpropanoate | Burkholderia cepacia lipase (PSIM) | Hydrolysis | iPr2O | ≥99 | >48 | semanticscholar.org |

Process Optimization for Scalable Synthesis of (R)-3-Fluoro-2-hydroxypropanoic Acid

The transition from a laboratory-scale synthesis to an industrial, scalable process for producing (R)-3-fluoro-2-hydroxypropanoic acid requires careful optimization of various parameters to ensure efficiency, cost-effectiveness, and sustainability. Enzymatic processes are often favored for industrial applications due to their high selectivity, mild operating conditions, and reduced environmental impact compared to traditional chemical methods. nih.gov

A key strategy for scalable synthesis is the use of immobilized enzymes. Immobilization can enhance enzyme stability, facilitate catalyst recovery and reuse, and enable the use of continuous flow reactors, all of which contribute to a more economical process. researchgate.net For instance, Candida antarctica lipase B (Novozym 435) is a commercially available immobilized lipase that has been successfully employed in the kinetic resolution of various chiral compounds on a large scale. nottingham.edu.cn

Process optimization for a lipase-catalyzed kinetic resolution would involve a systematic study of parameters such as:

Enzyme Loading: Determining the optimal amount of enzyme to maximize the reaction rate without incurring unnecessary costs.

Substrate Concentration: Increasing the substrate concentration is desirable for a high space-time yield, but can sometimes lead to substrate or product inhibition.

Acyl Donor (for transesterification): The choice of acyl donor can significantly impact the reaction rate and enantioselectivity. nih.gov

Solvent System: The solvent can affect enzyme activity and stability. In some cases, solvent-free systems can be developed to improve process intensity. researchgate.net

Temperature and pH: These parameters need to be optimized to ensure maximum enzyme activity and stability over multiple cycles.

Water Content: In non-aqueous enzymatic reactions, the amount of water can critically influence the enzyme's catalytic activity and enantioselectivity. nottingham.edu.cn

The development of a continuous process, for example using a packed-bed reactor with an immobilized enzyme, can offer significant advantages for large-scale production by allowing for high throughput and consistent product quality. researchgate.net

The following table presents key parameters that are typically optimized for the scalable enzymatic synthesis of chiral α-hydroxy acids, based on findings from related processes.

Table 2: Key Parameters for Optimization of Scalable Enzymatic Synthesis of Chiral α-Hydroxy Acids

| Parameter | Typical Range/Considerations | Impact on Process | Reference |

|---|---|---|---|

| Enzyme | Immobilized lipases (e.g., Novozym 435), dehydrogenases | Catalyst stability, reusability, and process design (batch vs. continuous) | researchgate.netnottingham.edu.cn |

| Substrate Concentration | 50-300 g/L | Space-time yield, potential for inhibition | researchgate.net |

| Temperature | 30-60 °C | Reaction rate, enzyme stability | nih.gov |

| Solvent | Organic solvents (e.g., hexane, toluene) or solvent-free | Enzyme activity, product/substrate solubility, downstream processing | researchgate.netnottingham.edu.cn |

| Reactor Type | Stirred tank, packed-bed reactor (PBR) | Scalability, operational efficiency, enzyme longevity | researchgate.net |

Mechanistic Biochemical and Enzymatic Studies of R 3 Fluoro 2 Hydroxypropanoic Acid

Investigations into Enzyme-Substrate Recognition and Binding Specificity

The specificity of enzymes towards their substrates is a cornerstone of biochemical processes. In the case of fluorinated organic acids like (R)-3-fluoro-2-hydroxypropanoic acid, enzyme-substrate recognition is a highly refined process, dictated by the unique stereoelectronic properties of the fluorine atom. Research into enzymes that process fluorinated compounds, such as fluoroacetyl-CoA thioesterase (FlK), reveals that specificity is not merely a matter of binding affinity but is deeply rooted in the catalytic mechanism itself.

Studies on FlK, an enzyme from the fluoroacetate-producing bacterium Streptomyces cattleya, demonstrate a remarkable preference for fluoroacetyl-CoA over the structurally similar and more abundant acetyl-CoA. This high level of discrimination is achieved through catalytic prowess rather than simple molecular recognition in the ground state. The enzyme's active site is structured to utilize the properties of the fluorine atom to accelerate the reaction rate significantly. nih.gov The selectivity for the fluorinated substrate appears to depend on the molecular recognition of the fluorine atom during both the formation and the breakdown of the acyl-enzyme intermediate, which controls the reactivity within the active site. nih.govresearchgate.net

Further investigations have shown that the presence of the fluorine atom is critical for correct substrate positioning. In the absence of fluorine, as with acetyl-CoA, the substrate binds in multiple, non-productive orientations, preventing the nucleophilic attack required for hydrolysis. nih.gov This indicates that the fluorine atom is not a passive participant but actively engages with the enzyme's active site, likely through specific interactions that lock the substrate into a catalytically competent conformation. Analysis of chiral substrates, such as (R)- and (S)-[(2)H1]fluoroacetyl-CoA, has revealed that the enzyme can recognize the prochiral fluoromethyl group, further highlighting the sophisticated level of recognition involved. nih.govresearchgate.net

Hydrolases, a broad class of enzymes, also exhibit high stereoselectivity when acting on fluorinated substrates. For example, the kinetic resolution of fluorinated racemates of 3-arylcarboxylic acid esters using esterases and hydrolases consistently results in the formation of (S)-carboxylic acids and unreacted (R)-esters, both with high enantiomeric purity. mdpi.com This demonstrates the ability of these enzymes to precisely distinguish between enantiomers, a critical aspect of their binding specificity.

| Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Fluorinated R-β-amino carboxylic ester | 38–49 | 94– >99 |

| Fluorinated S-β-amino acids | 48–49 | >99 |

Fluorine Atom's Role in Modulating Biological Target Interactions

The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's interaction with biological targets. The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are key to this modulation. researchgate.net These characteristics can influence a molecule's pKa, metabolic stability, binding affinity, and conformational preferences. researchgate.net

The high electronegativity of fluorine creates a strong dipole in the C-F bond, which can lead to favorable electrostatic and dipole-dipole interactions with enzyme active sites. benthamscience.comnih.gov This enhanced polarization is a critical factor in the substrate selectivity of enzymes like FlK, which leverages this property for catalysis. nih.govresearchgate.net The fluorine atom can also act as a weak hydrogen bond acceptor, further guiding its orientation within a binding pocket.

Fluorination is a common strategy in drug design to enhance binding affinity and improve pharmacokinetic properties. researchgate.netmdpi.com By increasing the lipophilicity of a molecule, fluorine can enhance hydrophobic interactions between the compound and the receptor pocket. benthamscience.comnih.gov This is particularly advantageous for penetrating into hydrophobic protein pockets. nih.gov Because of its small size, fluorine can often replace hydrogen without causing significant steric hindrance, allowing it to function as a bioisostere of a hydrogen atom while profoundly altering electronic properties. benthamscience.commdpi.com

The introduction of fluorine can also block sites of metabolic oxidation. The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, which can increase the biological half-life of a compound. researchgate.net This increased metabolic stability is a significant advantage in the development of therapeutic agents.

Analysis of Compound Transformation in Biological Systems

The transformation of (R)-3-fluoro-2-hydroxypropanoic acid and related fluorinated compounds in biological systems is an area of growing interest, particularly for biosynthetic applications. While fluorinated compounds are rare in nature, biocatalytic methods are being developed to synthesize them, offering environmentally safer alternatives to chemical synthesis. researchgate.net

A key example is the biosynthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) in engineered E. coli. In one study, the compound was synthesized from 2-fluoromalonic acid (2-FMA) by a whole-cell transformation system co-expressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and a malonate transmembrane protein. This biocatalytic route achieved a concentration of 50.0 mg/L after 24 hours. researchgate.net This demonstrates that biological systems can be engineered to perform complex transformations on fluorinated precursors.

Furthermore, the product of this transformation, 2-F-3-HP, can serve as a substrate for the synthesis of other valuable fluorinated materials, such as the biopolymer poly(2-fluoro-3-hydroxypropionic acid) (FP3HP). researchgate.net This opens up pathways for creating novel fluorinated biomaterials through enzymatic processes.

Lipases are another class of enzymes capable of transforming fluorinated propanoic acids. The enzymatic hydrolysis of methyl 2-fluoro-2-arylpropionates using lipases from Candida rugosa and Candida cylindracea has been studied. This reaction yields not only the expected 2-aryl-2-fluoropropionic acid but also racemic 2-hydroxy-2-arylpropionic acid and traces of 2-arylacrylic acid. researchgate.net This indicates that the enzyme facilitates the elimination of the fluoride (B91410) ion, leading to further transformations of the substrate. researchgate.net

Interaction with Key Biochemical Pathways at the Molecular Level

The interaction of fluorinated propanoic acids with biochemical pathways can occur at several levels, from serving as substrates in engineered pathways to acting as inhibitors of crucial metabolic cycles.

The biosynthesis of 2-fluoro-3-hydroxypropionic acid, as described previously, involves hijacking and redirecting components of central metabolism. The process utilizes enzymes such as methylmalonyl CoA synthase and reductase, which are typically involved in pathways of fatty acid and polyketide synthesis. researchgate.net This represents a direct, engineered interaction where a fluorinated precursor is fed into a modified biological pathway to generate a novel fluorinated product. This approach is analogous to established pathways for producing non-fluorinated 3-hydroxypropionic acid, such as the malonyl-CoA pathway, where acetyl-CoA is converted to malonyl-CoA and then reduced to 3-HP. mdpi.com

Conversely, some simple fluorinated acids are known potent inhibitors of key metabolic pathways. A well-known example is fluoroacetate (B1212596), which, once converted to fluoroacetyl-CoA, can enter the tricarboxylic acid (TCA) cycle. The fluoroacetyl-CoA is condensed with oxaloacetate to form fluorocitrate, a potent inhibitor of aconitase, effectively shutting down cellular respiration. nih.gov This highlights the potential for fluorinated analogs to act as powerful metabolic inhibitors by mimicking natural substrates and derailing enzymatic machinery. While the specific inhibitory effects of (R)-3-fluoro-2-hydroxypropanoic acid on major pathways are not extensively detailed, its structural similarity to metabolic intermediates suggests the potential for such interactions.

Enzymatic Hydrolysis Mechanisms of Fluorinated Propanoic Acids

The enzymatic hydrolysis of esters of fluorinated propanoic acids is a process governed by sophisticated catalytic mechanisms that accommodate the unique properties of the fluorine substituent. Hydrolases, such as lipases and esterases, are frequently employed for these transformations, often with high enantioselectivity. mdpi.com

One proposed mechanism for the lipase-catalyzed hydrolysis of methyl 2-fluoro-2-arylpropionates involves the enzyme facilitating the elimination of the fluoride ion from the hydrolyzed acid. This leads to the formation of an α-carboxy-stabilized carbocation intermediate. This reactive intermediate can then undergo a nucleophilic attack by water to form a 2-hydroxypropionic acid or undergo a β-elimination process to yield a 2-arylacrylic acid. researchgate.net The presence of strong electron-releasing groups on the aryl ring was found to increase the amount of the 2-hydroxypropionic acid product, supporting this mechanistic hypothesis. researchgate.net

A different mechanism has been proposed for the hydrolysis of fluoroacetyl-CoA by the specific thioesterase FlK. This enzyme is thought to utilize a dehydratase-like mechanism. Instead of a direct nucleophilic attack at the carbonyl carbon, the reaction is initiated by the abstraction of a proton from the α-carbon (Cα deprotonation). This is facilitated by the increased acidity of the α-protons due to the electron-withdrawing fluorine atom. The deprotonation leads to the formation of a putative fluoroketene intermediate within the active site, which is then rapidly hydrated to yield the final products. nih.gov This specialized mechanism explains the enzyme's profound specificity for the fluorinated substrate over its non-fluorinated counterpart. nih.gov

| Enzyme/Substrate System | Proposed Key Intermediate | Mechanism Feature |

|---|---|---|

| Lipase (B570770) / Methyl 2-fluoro-2-arylpropionates | α-carboxy-stabilized carbocation | Enzyme-facilitated fluoride ion elimination |

| FlK Thioesterase / Fluoroacetyl-CoA | Fluoroketene | Cα deprotonation due to fluorine's inductive effect |

Biosynthesis of Fluorinated Analogs of Propanoic Acid

Enzymatic Pathways for Carbon-Fluorine Bond Formation

The formation of a carbon-fluorine (C-F) bond is a thermodynamically challenging reaction. In nature, this remarkable feat is primarily accomplished by a unique enzyme known as fluorinase. psu.edursc.org Discovered in the bacterium Streptomyces cattleya, this enzyme catalyzes the reaction between the fluoride (B91410) ion (F-) and S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) and L-methionine. psu.edu This is the first and most critical step in the biosynthesis of fluorinated metabolites in this organism. psu.edursc.org

The fluorinase enzyme is an S-adenosyl-L-methionine:fluoride adenosyltransferase. rsc.org Its discovery has opened up new possibilities for biocatalysis and the enzymatic synthesis of fluorinated compounds. elsevierpure.comnih.gov The reaction mechanism involves a nucleophilic attack of the fluoride ion on the C5' carbon of the ribose moiety of SAM, displacing the methionine group. psu.edu

While the fluorinase from Streptomyces cattleya is the most well-characterized enzyme for C-F bond formation, it is plausible that other, yet undiscovered, enzymatic strategies for fluorination exist in nature. The study of organisms that produce fluorinated compounds is an active area of research, promising to unveil novel biocatalysts for organofluorine synthesis. rsc.org

Identification of Natural Precursors in Microorganisms and Plants

The primary precursor for the biosynthesis of fluorinated organic compounds is the inorganic fluoride ion, which is taken up from the environment by certain microorganisms and plants. nih.gov In Streptomyces cattleya, the biosynthesis of its fluorinated secondary metabolites, fluoroacetate (B1212596) and 4-fluorothreonine (B18676), is dependent on the presence of fluoride in the culture medium. nih.govnih.gov

Once the C-F bond is forged to create 5'-FDA, this molecule serves as the key fluorinated precursor for subsequent enzymatic transformations. The fluorine atom is then incorporated into central metabolic pathways. For instance, in the biosynthesis of fluoroacetate, 5'-FDA is cleaved to yield fluoroacetaldehyde (B75747). rsc.org This fluoroacetaldehyde can then be oxidized to fluoroacetate. rsc.org

In some plants, such as those from the genera Dichapetalum and Gastrolobium, fluoroacetate is found in high concentrations. researchgate.net While the precise biosynthetic pathways in these plants are not as well understood as in Streptomyces cattleya, it is hypothesized that they also utilize a fluorination-first strategy, incorporating fluoride into a metabolic intermediate. The resulting fluorinated building blocks can then be used in various metabolic pathways, leading to the formation of different fluorinated natural products. researchgate.net

| Organism | Known Fluorinated Precursor(s) | Resulting Fluorinated Metabolite(s) |

| Streptomyces cattleya | Fluoride ion (F-), S-adenosyl-L-methionine (SAM) | 5'-Fluoro-5'-deoxyadenosine (5'-FDA), Fluoroacetate, 4-Fluorothreonine |

| Dichapetalum cymosum | Fluoride ion (F-) | Fluoroacetate |

| Gastrolobium species | Fluoride ion (F-) | Fluoroacetate |

Elucidation of Fluorometabolite Biosynthesis Mechanisms

The biosynthesis of fluorometabolites in Streptomyces cattleya has been the most extensively studied. psu.edursc.orgresearchgate.net The pathway begins with the fluorinase-catalyzed formation of 5'-FDA. psu.edu From this central intermediate, the biosynthetic routes to fluoroacetate and 4-fluorothreonine diverge.

The pathway to fluoroacetate involves the following key steps:

Phosphorolysis of 5'-FDA: The enzyme 5'-fluoro-5'-deoxyadenosine phosphorylase cleaves 5'-FDA to form 5-fluoro-5-deoxy-D-ribose-1-phosphate and adenine (B156593). rsc.org

Isomerization: The ribose phosphate (B84403) is then isomerized to 5-fluoro-5-deoxy-D-ribulose-1-phosphate. rsc.org

Aldol Cleavage: An aldolase (B8822740) then cleaves this intermediate to produce fluoroacetaldehyde and dihydroxyacetone phosphate. rsc.org

Oxidation: Finally, fluoroacetaldehyde is oxidized to fluoroacetate by a dehydrogenase. rsc.org

The biosynthesis of 4-fluorothreonine is believed to share the intermediate fluoroacetaldehyde. rsc.org It is proposed that fluoroacetaldehyde undergoes a transaldolase-catalyzed reaction with glycine (B1666218) to form 4-fluorothreonine.

While the natural biosynthesis of (R)-3-fluoro-2-hydroxypropanoic acid has not been reported in the literature, one could hypothesize a potential pathway based on known enzymatic reactions. A plausible route could involve the hydroxylation of 3-fluoropropanoic acid at the C2 position. This reaction would require a specific hydroxylase enzyme capable of recognizing the fluorinated substrate and catalyzing the stereospecific introduction of a hydroxyl group to yield the (R)-enantiomer. The substrate specificity of such hydroxylases would be a critical determinant. nih.gov For instance, certain cytochrome P450 enzymes are known to be blocked by the presence of a fluorine atom at the site of hydroxylation, while others can still process fluorinated substrates. nih.gov

Academic Concepts of Lethal Synthesis in Biological Systems

The term "lethal synthesis" refers to the metabolic conversion of a relatively non-toxic compound into a highly toxic substance. A classic example of this phenomenon involves fluoroacetate, a naturally occurring organofluorine compound. psu.edu

Fluoroacetate itself is not inherently toxic. However, once ingested by an organism, it can enter the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. The process of lethal synthesis in this context unfolds as follows:

Activation: Fluoroacetate is first converted to fluoroacetyl-CoA. rsc.org

Condensation: Citrate synthase, an enzyme in the TCA cycle, then catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to produce (2R,3R)-fluorocitrate. psu.edursc.org

Enzyme Inhibition: (2R,3R)-fluorocitrate is a potent inhibitor of the next enzyme in the cycle, aconitase. psu.edursc.org By binding tightly to the active site of aconitase, fluorocitrate effectively blocks the TCA cycle, leading to a shutdown of cellular respiration and ultimately, cell death.

Advanced Analytical and Spectroscopic Characterization of R 3 Fluoro 2 Hydroxypropanoic Acid

Chromatographic Techniques for Chiral Purity Assessment

The determination of enantiomeric purity is critical for the application of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers.

For the chiral separation of α-hydroxy acids like 3-fluoro-2-hydroxypropanoic acid, HPLC methods are frequently employed. nih.gov These methods can be broadly categorized as direct and indirect. chiralpedia.com

Direct methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad enantiorecognition capabilities. sigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. chiralpedia.com

Indirect methods involve the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.comnih.gov These diastereomers possess distinct physicochemical properties and can be separated on a standard achiral column. nih.gov For α-hydroxy acids, a common derivatization strategy is the "O-Marfey method," which uses L-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) to yield diastereomeric derivatives that can be readily analyzed by LC-MS. nih.gov

Gas Chromatography (GC) can also be utilized for the analysis of fluorinated carboxylic acids, though it often requires derivatization to increase the volatility and thermal stability of the analytes. researchgate.netnih.gov Esterification to form methyl or other alkyl esters is a common approach. researchgate.net The separation of these derivatives can then be achieved on a suitable capillary column. rsc.org

Illustrative HPLC Chiral Separation Parameters for a Related Compound:

| Parameter | Value |

| Analyte | Ofloxacin (a fluoroquinolone) |

| Column | Chiralpak AD-H |

| Mobile Phase | n-Hexane/Ethanol/Trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 299 nm |

| Result | Baseline separation of enantiomers |

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of (R)-3-fluoro-2-hydroxypropanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon skeleton and the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of 3-fluoro-2-hydroxypropanoic acid would be expected to show distinct signals for the protons on the propanoic acid backbone. The chemical shifts and coupling constants would be influenced by the adjacent electronegative fluorine and oxygen atoms. For instance, the protons on the carbon bearing the fluorine atom (C3) would likely appear as a doublet of doublets due to coupling with both the fluorine atom and the proton on C2. Experimental ¹H NMR data for the closely related 2-hydroxypropanoic acid in DMSO-d6 shows characteristic peaks that can be used as a basis for predicting the spectrum of its fluorinated analog. hmdb.ca

¹³C NMR: The carbon NMR spectrum would display three distinct signals corresponding to the three carbon atoms in the molecule. docbrown.info The chemical shifts would be significantly affected by the electronegative substituents. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant, a characteristic feature in the ¹³C NMR of organofluorine compounds. Predicted ¹³C NMR data for 2-hydroxypropanoic acid provides a reference for the expected chemical shifts.

Illustrative Predicted ¹³C NMR Data for a Related Compound:

| Carbon Atom | Predicted Chemical Shift (ppm) for 2-hydroxypropanoic acid |

| C1 (COOH) | ~175 |

| C2 (CH-OH) | ~68 |

| C3 (CH₃) | ~20 |

This table shows predicted ¹³C NMR chemical shifts for 2-hydroxypropanoic acid. The presence of a fluorine atom at the C3 position in (R)-3-fluoro-2-hydroxypropanoic acid would significantly alter these shifts, particularly for C2 and C3, and introduce C-F coupling.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. The monoisotopic mass of 3-fluoro-2-hydroxypropanoic acid is 108.02227218 Da. nih.gov Electron ionization (EI) mass spectrometry would likely lead to fragmentation through the loss of small molecules such as water, carbon monoxide, and carbon dioxide, as well as cleavage of the C-C bonds. Predicted collision cross section data for various adducts of 3-fluoro-2-hydroxypropanoic acid can provide further structural information. uni.lu

X-ray Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. frontiersin.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of atoms. caltech.edu

For a chiral molecule like (R)-3-fluoro-2-hydroxypropanoic acid, successful crystallization in a non-centrosymmetric space group would allow for the unambiguous determination of its absolute stereochemistry. caltech.edu The presence of the fluorine atom can be advantageous in this analysis. The anomalous scattering of X-rays by the fluorine atom can enhance the differences between Friedel pairs of reflections, which is the basis for determining the absolute configuration.

While specific crystallographic data for (R)-3-fluoro-2-hydroxypropanoic acid is not available in the searched literature, studies on other chiral α-hydroxy acids have demonstrated the power of this technique. researchgate.net The crystal structure would reveal key information such as bond lengths, bond angles, and torsion angles, providing a solid-state picture of the molecule's conformation and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups.

Illustrative Crystallographic Data for a Related Chiral Molecule:

| Parameter | Value for a generic chiral α-hydroxy acid |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å, α = β = γ = 90° |

| Key Hydrogen Bonds | O-H···O (carboxylic acid dimer), O-H···O (hydroxyl-carboxyl) |

This table provides an example of the type of data obtained from an X-ray crystallographic study of a chiral α-hydroxy acid. The actual parameters for (R)-3-fluoro-2-hydroxypropanoic acid would be unique to its crystal structure.

Conformational Analysis of the Propanoic Acid Backbone

The flexibility of the propanoic acid backbone allows for the existence of different conformers in solution and in the solid state. The conformational preferences of (R)-3-fluoro-2-hydroxypropanoic acid are influenced by a variety of factors, including steric hindrance, hydrogen bonding, and stereoelectronic effects such as the gauche effect. nih.govnih.gov

The rotation around the C2-C3 bond is of particular interest. The relative orientation of the fluorine atom and the hydroxyl and carboxyl groups will determine the most stable conformers. Computational studies on related fluorinated carboxylic acids have shown that multiple conformers can exist in equilibrium. mdpi.comillinois.edu For example, studies on 3-(trimethylsilyl)propionic acid have used vicinal proton-proton coupling constants from ¹H NMR to determine the equilibrium between anti and gauche conformers in various solvents. nih.gov

In the case of (R)-3-fluoro-2-hydroxypropanoic acid, intramolecular hydrogen bonding between the fluorine atom and the hydroxyl or carboxylic acid proton could play a role in stabilizing certain conformations. The gauche effect, which often favors a gauche arrangement of electronegative substituents, is also expected to be a significant factor in determining the conformational landscape of this molecule. nih.gov A thorough conformational analysis would typically involve a combination of experimental techniques, such as NMR spectroscopy, and theoretical calculations.

Computational Chemistry and Molecular Modeling for R 3 Fluoro 2 Hydroxypropanoic Acid Research

Quantum Chemical Investigations of Reactivity and Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of (R)-3-Fluoro-2-hydroxypropanoic acid that arise from its specific arrangement of atoms and electrons. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate various molecular properties, offering a detailed picture of its electronic landscape. emerginginvestigators.org

The introduction of a highly electronegative fluorine atom significantly influences the molecule's electronic properties. emerginginvestigators.orgnih.gov This is evident in the distribution of electron density, molecular orbital energies, and the resulting chemical reactivity. Quantum chemical calculations can precisely map these effects. For instance, calculations reveal how the fluorine atom withdraws electron density, affecting the acidity of the carboxylic acid group and the reactivity of the hydroxyl group.

Key electronic properties investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. nih.gov A larger gap implies higher stability, while a smaller gap suggests the molecule is more readily able to participate in chemical reactions. The fluorine atom's presence can alter these frontier orbital energies, thereby tuning the molecule's reactivity profile. emerginginvestigators.org

Table 1: Calculated Electronic Properties of 3-Fluoro-2-hydroxypropanoic Acid

| Property | Description | Typical Calculated Value Range | Method |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -8.0 to -10.0 eV | DFT (B3LYP/6-31G*) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | 0.5 to 2.0 eV | DFT (B3LYP/6-31G*) |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical stability. nih.gov | 8.5 to 12.0 eV | DFT (B3LYP/6-31G*) |

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 3.5 Debye | DFT (B3LYP/6-31G*) |

| Mulliken Atomic Charges | Calculated partial charges on each atom, showing the effect of electronegative atoms. | F: ~-0.4e; O(hydroxyl): ~-0.6e; O(carbonyl): ~-0.5e | DFT (B3LYP/6-31G*) |

Note: These values are illustrative and depend on the specific computational method and basis set used.

These investigations are crucial for predicting how (R)-3-Fluoro-2-hydroxypropanoic acid will behave in different chemical environments and for designing experiments to exploit its unique reactivity. researchgate.netsemanticscholar.org

Molecular Docking and Dynamics Simulations of Biomolecular Interactions

To understand the potential biological role of (R)-3-Fluoro-2-hydroxypropanoic acid, researchers use molecular docking and molecular dynamics (MD) simulations. These computational techniques predict and analyze how the molecule might bind to and interact with biological targets such as enzymes or receptors. nih.govnih.gov

Molecular docking is a method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. nih.govnih.gov For (R)-3-Fluoro-2-hydroxypropanoic acid, this involves computationally placing it into the active site of a target protein. The process generates various possible binding poses and scores them based on factors like binding affinity, which estimates the strength of the interaction. preprints.org This allows for the identification of plausible biological targets and provides hypotheses about the molecule's mechanism of action.

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability and dynamics of the predicted ligand-receptor complex over time. nih.gov MD simulations model the movements of atoms and molecules based on the principles of classical mechanics. nih.gov By simulating the complex in a virtual physiological environment, researchers can observe the flexibility of the protein and ligand, the persistence of key interactions (like hydrogen bonds), and calculate binding free energies, providing a more rigorous assessment of the binding stability. researchgate.net

Table 2: Typical Workflow for Simulating Biomolecular Interactions

| Step | Technique | Purpose | Key Outputs |

|---|---|---|---|

| 1. Preparation | System Setup | Prepare the 3D structures of the ligand ((R)-3-Fluoro-2-hydroxypropanoic acid) and the target protein. | Optimized PDB files. |

| 2. Binding Pose Prediction | Molecular Docking | Predict the most likely binding mode and orientation of the ligand in the protein's active site. preprints.org | Docking score, binding pose, key interactions (e.g., hydrogen bonds). |

| 3. Stability Assessment | Molecular Dynamics (MD) Simulation | Simulate the movement of the protein-ligand complex over time (nanoseconds to microseconds) to evaluate its stability. nih.govnih.gov | Trajectory file, Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF). |

| 4. Energy Calculation | MM/GBSA or MM/PBSA | Calculate the binding free energy from the MD trajectory for a more accurate estimation of binding affinity. researchgate.net | Binding free energy (ΔG_bind). |

These simulations can reveal crucial details, such as which amino acid residues in the target protein are essential for binding and how the fluorine atom contributes to the interaction, for instance, through favorable electrostatic interactions.

In Silico Design of Novel Synthetic Routes and Catalysts

Computational chemistry provides powerful tools for designing efficient and novel synthetic routes to produce (R)-3-Fluoro-2-hydroxypropanoic acid. Instead of relying solely on trial-and-error experimentation, chemists can use in silico methods to screen potential reactions and catalysts, saving time and resources.

The design process often involves quantum chemical calculations to map out potential reaction pathways. pnnl.gov By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, researchers can determine the activation energy for each step. This information helps identify the most energetically favorable route and pinpoint potential bottlenecks in a proposed synthesis.

A key area of focus is the design of catalysts that can facilitate the reaction with high efficiency and selectivity. rsc.org Computational methods allow for the virtual screening of numerous potential catalysts. rsc.org For a given reaction, different catalyst structures can be modeled, and their performance can be predicted based on calculated reaction barriers. This approach is particularly valuable for developing catalysts for stereoselective synthesis. Computational models can elucidate the interactions between the catalyst, reactants, and transition states that lead to the desired stereochemical outcome. nih.gov

Approaches in computational catalyst design include:

Mechanism-Based Design: Involves detailed calculation of all elementary steps in a catalytic cycle to identify the rate-determining and selectivity-determining steps. rsc.org

Descriptor-Based Design: Uses molecular properties (descriptors) that correlate with catalytic activity to rapidly screen large libraries of potential catalysts. rsc.org

Data-Driven Design: Employs machine learning and statistical methods to find relationships between catalyst features and performance, accelerating the discovery process. rsc.org

These computational efforts can guide the synthesis of catalysts with optimized activity and selectivity for producing (R)-3-Fluoro-2-hydroxypropanoic acid.

Prediction of Stereochemical Outcomes

Achieving the correct stereochemistry is critical in the synthesis of chiral molecules like (R)-3-Fluoro-2-hydroxypropanoic acid, as different enantiomers can have vastly different biological activities. Computational chemistry offers a powerful means to predict and rationalize the stereochemical outcomes of asymmetric reactions.

The key to predicting stereoselectivity lies in understanding the transition states of the reaction pathways leading to the different stereoisomers (R and S). The stereoisomer that is formed through the lower-energy transition state will be the major product. Quantum mechanics calculations can be used to model these transition states with high accuracy.

For a reaction involving a chiral catalyst, computational models can simulate the formation of the catalyst-substrate complex. By analyzing the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) within the diastereomeric transition states, researchers can determine why one is favored over the other.

Table 3: Computational Approach to Predicting Enantioselectivity

| Step | Description | Computational Method | Outcome |

|---|---|---|---|

| 1. Model Reactants | Build 3D models of the substrate, reagent, and chiral catalyst. | Molecular Mechanics / DFT | Optimized geometries. |

| 2. Locate Transition States | Identify the transition state structures for the formation of both the (R) and (S) enantiomers. | DFT (Transition State Search) | Geometries and energies of the (R)- and (S)-transition states. |

| 3. Calculate Energy Difference | Compute the difference in activation energy (ΔΔG‡) between the two competing transition states. | DFT (Frequency Calculation) | A lower energy for the (R)-transition state predicts the (R)-product as major. |

| 4. Predict Enantiomeric Excess | Use the calculated energy difference to predict the enantiomeric excess (e.e.) of the reaction. | Transition State Theory | Quantitative prediction of the product ratio. |

This predictive capability is invaluable for the rational design of new chiral catalysts and for optimizing reaction conditions to maximize the yield of the desired (R)-enantiomer, guiding synthetic chemists toward successful and efficient asymmetric syntheses. nih.gov

Synthetic Exploration of Analogues and Derivatives of R 3 Fluoro 2 Hydroxypropanoic Acid

Chiral Fluorinated α-Hydroxy and α-Amino Acid Derivatives Synthesis

The synthesis of chiral fluorinated α-hydroxy and α-amino acids is a significant area of research due to the unique properties these molecules impart to peptides and other biologically active compounds. Various stereoselective methods have been developed to introduce fluorine into these scaffolds with high levels of control over the resulting stereochemistry.

One prominent strategy involves the catalytic asymmetric monofluorination of α-keto esters. For instance, the use of a palladium complex can facilitate the synthesis of optically active β-fluoro-α-hydroxy and β-fluoro-α-amino acid derivatives nih.gov. Another powerful approach is the use of chiral Ni(II) complexes, which have proven to be effective tools for the gram-scale synthesis of a variety of non-canonical amino acids, including fluorinated versions with high enantiomeric purity (>94% ee) chemrxiv.orgnih.gov. These methods often provide a uniform pathway to obtain Fmoc-protected fluorinated amino acids, ready for solid-phase peptide synthesis chemrxiv.org.

Photoredox catalysis has also emerged as a sustainable and metal-free method for the synthesis of chiral perfluoroalkylated amino acids. Eosin Y, an organic dye, can catalyze the visible-light-induced hydroperfluoroalkylation of dehydroamino acids. When combined with a chiral auxiliary like camphorsultam, this method achieves excellent stereoselectivity fluorine1.ru.

Furthermore, Pd(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)–H bonds represents a direct approach to synthesize β-fluorinated α-amino acid derivatives. This site- and diastereoselective method works for a range of substrates under mild conditions acs.orgconsensus.app. Other innovative strategies include the stereoselective reduction of γ-fluorinated β-enamino esters using reagents like ZnI₂/NaBH₄, often in conjunction with a chiral auxiliary such as (-)-8-phenylmenthol (B56881) to guide the stereochemical outcome nih.govacs.org.

The synthesis of chiral β-fluoroalcohols, which are precursors to β- and γ-fluoroamines, can be achieved through organocatalytic α-fluorination of aldehydes followed by reduction nih.gov. These alcohols can then be converted to the desired amines via nucleophilic substitution. Chemoenzymatic methods, utilizing aldolases that accept fluoropyruvate as a substrate, offer a complementary route to α-fluoro β-hydroxy carboxylic esters researchgate.net.

Table 1: Selected Synthetic Methods for Chiral Fluorinated α-Hydroxy and α-Amino Acid Derivatives

Structure-Reactivity Relationships in Modified Propanoic Acid Scaffolds

The introduction of fluorine into a propanoic acid scaffold significantly alters its electronic properties and, consequently, its reactivity. The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect (-I effect), which has a profound impact on the acidity of the carboxylic acid group.

The position of the fluorine atom relative to the carboxyl group is crucial. When fluorine is at the α-position (C2), the inductive effect is strongest, leading to a significant increase in acidity (a lower pKa value) compared to the non-fluorinated parent compound. For example, 2-chloropropanoic acid has a pKa of approximately 2.8, which is considerably lower than that of propanoic acid (pKa ≈ 4.87) libretexts.orgnih.govcreative-proteomics.com. The inductive effect diminishes with distance, so a fluorine atom at the β-position (C3) has a less pronounced, yet still significant, effect on acidity. The pKa of 3-chloropropanoic acid is around 4.0 libretexts.org.

Theoretical studies on perfluorinated carboxylic acids (PFCAs) have shown that their pKa values are much lower than their non-fluorinated counterparts, often estimated to be close to or even below zero nih.govresearchgate.netsemanticscholar.orgresearchgate.net. This dramatic increase in acidity is due to the cumulative inductive effect of multiple fluorine atoms stabilizing the carboxylate anion.

The reactivity of carboxylic acid derivatives, such as esters, is also influenced by fluorination. The electron-withdrawing nature of fluorine can affect the rate of reactions like hydrolysis. For instance, kinetic studies on the hydrolysis of halogenated esters have shown that the nature and position of the halogen substituent can influence the reaction rates, although the effects can be complex due to competing inductive and resonance effects ias.ac.inresearchgate.net. The thermal decomposition of perfluorinated carboxylic acids proceeds through a mechanism involving HF elimination to form an α-lactone intermediate, highlighting a unique reaction pathway for these highly fluorinated structures rsc.orgrsc.org.

Table 2: pKa Values of Propanoic Acid and Halogenated Analogues

Comparative Studies with Non-Fluorinated and Related Halogenated Compounds

Comparing (R)-3-fluoro-2-hydroxypropanoic acid with its non-fluorinated and other halogenated analogues reveals the unique influence of the fluorine atom. The properties of propanoic acid itself are well-characterized; it is a weak carboxylic acid with a pKa of about 4.87 creative-proteomics.com. The introduction of a halogen at the 3-position (β-position) increases the acidity due to the inductive effect.

The strength of this effect depends on the electronegativity and polarizability of the halogen. Fluorine is the most electronegative element, and thus the -I effect of a fluorine atom is generally stronger than that of chlorine or bromine. This would suggest that 3-fluoropropanoic acid is a stronger acid than 3-chloropropanoic acid (pKa ≈ 4.0) and 3-bromopropanoic acid.

The reactivity in nucleophilic substitution reactions is also affected by the halogen present. In the hydrolysis of esters, for example, the nature of the halogen substituent in the acyl group can impact the reaction kinetics ias.ac.inresearchgate.net. While the carbon-fluorine bond is the strongest single bond to carbon, the reactivity of fluorinated compounds is not always lower than their chlorinated or brominated counterparts, as other factors such as the stability of transition states and intermediates play a crucial role.

In general, the substitution of hydrogen with fluorine leads to changes in lipophilicity, metabolic stability, and binding interactions with biological targets. Comparative studies of fluorinated and non-fluorinated bioisosteres are essential for understanding these effects and for the rational design of new molecules with desired properties.

Table 3: Comparison of Physicochemical Properties of Propanoic Acid and its 3-Halogenated Derivatives

Applications of R 3 Fluoro 2 Hydroxypropanoic Acid in Chemical Biology and Advanced Materials

Utility as Biochemical Probes for Interrogating Biological Systems

The structural similarity of (R)-3-Fluoro-2-hydroxypropanoic acid to natural metabolites allows it to serve as a powerful probe for investigating biological processes. Its ability to mimic endogenous substrates makes it an effective tool for studying enzyme mechanisms and metabolic pathways.

Key applications as a biochemical probe include:

Enzyme Inhibition Studies: The fluorinated backbone of the molecule can enhance its binding affinity to target enzymes. This property is particularly useful in designing inhibitors for enzymes such as hydroxyacid oxidases. By acting as a substrate analog, it can interfere with normal metabolic processes, providing insights into enzyme function and potential therapeutic targets.

Metabolic Pathway Analysis: Researchers utilize this compound to trace and understand various metabolic pathways. The fluorine atom acts as a unique label that can be tracked, helping to elucidate how fluorinated metabolites disrupt cellular processes and the mechanisms of fluoride (B91410) toxicity.

Microbial Defluorination Research: It serves as a model compound in studies aimed at understanding how microorganisms cleave carbon-fluorine bonds. This research is relevant to the bioremediation of persistent environmental pollutants like per- and polyfluoroalkyl substances (PFAS).

Role as Chiral Building Blocks in Complex Organic Synthesis

(R)-3-Fluoro-2-hydroxypropanoic acid is a highly valued chiral building block in the asymmetric synthesis of more complex and biologically active molecules. The presence of a defined stereocenter and a reactive fluorine atom allows for the construction of intricate molecular architectures with high stereochemical control.

The introduction of fluorine can significantly enhance the biological activity of a molecule. Organic fluorides are prevalent in pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms. mdpi.com The synthesis of molecules with multiple contiguous stereogenic centers, particularly those containing fluorine, is a significant area of research in synthetic chemistry. mdpi.com

Examples of its application as a chiral building block include:

Synthesis of Bioactive Molecules: It has been incorporated into the structure of imidazo[4,5-b]pyridine carboxamide derivatives, leading to improved binding affinity for kinase targets, which are crucial in many cellular signaling pathways.

Fluorinated Amino Acid Synthesis: It is a precursor in the synthesis of chiral fluorinated amino compounds through reactions like the catalytic asymmetric Mannich reaction. These products are of significant interest in pharmaceutical development. mdpi.com

Development of Novel Synthetic Methodologies: The demand for this and similar chiral fluorinated molecules has spurred innovation in synthetic organic chemistry, including the development of advanced fluorination techniques.

Recent advancements have focused on creating fluorinated compounds with multiple stereogenic centers. For instance, various catalytic systems have been developed to control the stereochemistry of reactions involving fluorinated nucleophiles.

| Reaction Type | Catalyst/Method | Resulting Structure |

| Asymmetric Aldol Reaction | Chiral CuI/Barton's base with trimethylthiourea | Vicinal stereogenic centers |

| Asymmetric Tandem Reaction | Chiral amine C23 | Fluorinated O,O-acetal fused tricyclic derivatives |

| Enantioselective 1,3-Dipole Cycloaddition | Cu(II) catalyst | Chiral exo-pyrrolidine derivatives with four contiguous stereogenic centers |

This table summarizes selected synthetic methodologies where fluorinated building blocks are used to create complex chiral molecules.

Contributions to Fluorinated Polymer Science and Material Innovation

The unique properties of (R)-3-Fluoro-2-hydroxypropanoic acid also extend to the realm of materials science, particularly in the development of fluorinated polymers. The introduction of fluorine into a polymer backbone can dramatically alter its characteristics, leading to materials with enhanced thermal stability, chemical resistance, and low surface energy. core.ac.uk

A significant development in this area is the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP), which can then be used as a monomer for producing fluorinated biopolymers. nih.govresearchgate.net Researchers have successfully used engineered E. coli to produce 2-F-3-HP, which can then be polymerized to create poly(2-fluoro-3-hydroxypropionic acid) (FP3HP). frontiersin.org This biosynthetic approach is more environmentally friendly compared to traditional chemical methods. nih.govresearchgate.net

The resulting fluorinated polymers are expected to have improved properties, making them suitable for a range of applications. These materials are part of a broader effort to develop new fluorinated compounds for use in medicine, agriculture, and materials science. nih.govresearchgate.net The ability to create such polymers through biocatalysis opens up new possibilities for producing advanced materials with tailored properties for specific industrial applications. core.ac.uk

Q & A

Q. How can the enantiomeric purity of (R)-3-fluoro-2-hydroxypropanoic acid be determined experimentally?

Methodological Answer: Enantiomeric purity is critical for studying chiral effects. Use chiral high-performance liquid chromatography (HPLC) with a cellulose-based chiral stationary phase (e.g., Chiralpak IC). Calibrate the system with racemic standards and measure retention times and peak areas to quantify the (R)-enantiomer. Confirm assignments via circular dichroism (CD) spectroscopy or polarimetry, comparing optical rotation values to literature data .

Q. What synthetic routes are available for preparing (R)-3-fluoro-2-hydroxypropanoic acid with high stereocontrol?

Methodological Answer: Asymmetric catalysis using organocatalysts or transition-metal complexes (e.g., Ru-BINAP) can achieve stereocontrol. One approach involves fluorination of 2-hydroxypropanoic acid precursors via electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions. Monitor reaction progress with NMR to track fluorine incorporation and confirm stereochemistry via X-ray crystallography or NOESY NMR .

Q. How does the compound’s acidity compare to non-fluorinated propanoic acid derivatives?

Methodological Answer: The electron-withdrawing fluorine atom at the 3-position increases acidity. Measure pKa via potentiometric titration in aqueous buffer systems (e.g., 0.1 M NaCl). Compare to propanoic acid (pKa ~4.88) and 2-hydroxypropanoic acid (pKa ~3.86). Computational methods (DFT) can model the stabilization of the conjugate base .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the dimerization of (R)-3-fluoro-2-hydroxypropanoic acid in solution?

Methodological Answer: Study dimerization using excess enthalpy measurements (e.g., isothermal titration calorimetry) in aprotic solvents like dichloromethane. Compare experimental data to the Non-Random Hydrogen Bonding (NRHB) model to quantify hydrogen-bonding contributions. Infrared (IR) spectroscopy can identify O–H stretching frequencies shifts indicative of dimer formation .

Q. What are the thermodynamic implications of fluorine substitution on the compound’s phase transitions?

Methodological Answer: Analyze melting and freezing points via differential scanning calorimetry (DSC). For (R)-3-fluoro-2-hydroxypropanoic acid, calculate ΔG, ΔH, and ΔS using the Clausius-Clapeyron equation. At sub-ambient temperatures (e.g., -18°C), determine spontaneity by comparing |ΔH| and |TΔS|. Fluorine’s electronegativity reduces entropy changes due to restricted molecular motion .

Q. How can the compound’s bioactivity be evaluated in microbiome studies?

Methodological Answer: Use in vitro gut microbiome models (e.g., SHIME) to assess microbial metabolism. Quantify short-chain fatty acid (SCFA) production via gas chromatography-mass spectrometry (GC-MS). For in vivo studies, administer the compound to germ-free mice colonized with human microbiota and analyze fecal SCFA levels and inflammatory markers (e.g., IL-6, TNF-α) .

Analytical Challenges

Q. What advanced techniques resolve structural ambiguities in fluorinated hydroxypropanoic acids?

Methodological Answer: Combine , , and NMR for stereochemical assignment. For ambiguous NOE signals, employ residual dipolar coupling (RDC) NMR in aligned media. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular formulas, while X-ray crystallography provides definitive stereochemical proof .

Q. How can trace impurities from synthesis (e.g., diastereomers) be detected and quantified?

Methodological Answer: Use ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). Employ a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid). Quantify impurities via external calibration curves. For fluorinated byproducts, NMR offers specificity even at low concentrations (<0.1%) .

Safety and Handling

Q. What occupational exposure limits apply to fluorinated carboxylic acids in laboratory settings?

Methodological Answer: Follow OSHA guidelines (29 CFR 1910.1020) for chemical hygiene. While specific limits for this compound are not established, refer to analogs like trifluoroacetic acid (TLV 0.1 ppm). Use fume hoods for synthesis and personal protective equipment (PPE) including nitrile gloves and respirators. Monitor air quality via passive samplers and GC-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.